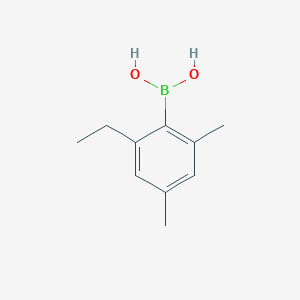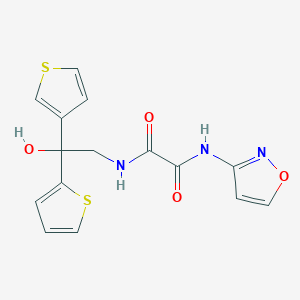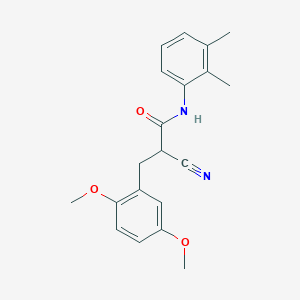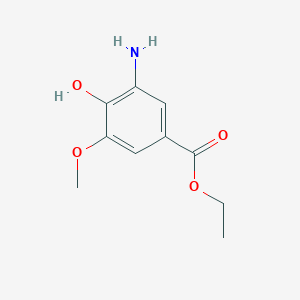
(2-Ethyl-4,6-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethyl-4,6-dimethylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like “(2-Ethyl-4,6-dimethylphenyl)boronic acid” often involves the use of boron reagents in Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic acids like “(2-Ethyl-4,6-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the use of a palladium catalyst to form new carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another chemical reaction involving boronic acids .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . (2-Ethyl-4,6-dimethylphenyl)boronic acid can be used as a reagent in this reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . (2-Ethyl-4,6-dimethylphenyl)boronic acid can be used in this process . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
One-Pot Ipso-Nitration
One-pot ipso-nitration of arylboronic acids is another application of (2-Ethyl-4,6-dimethylphenyl)boronic acid . This process includes a broader substrate scope of heterocycles and functional groups .
Nickel-Catalyzed Cross-Coupling
(2-Ethyl-4,6-dimethylphenyl)boronic acid can be used in Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids . This reaction is a key step in the synthesis of various organic compounds .
Wirkmechanismus
Target of Action
The primary target of (2-Ethyl-4,6-dimethylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (2-Ethyl-4,6-dimethylphenyl)boronic acid . This reaction is significant in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (2-Ethyl-4,6-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
While specific safety and hazard information for “(2-Ethyl-4,6-dimethylphenyl)boronic acid” is not available from the search results, it is generally recommended to avoid breathing mist, gas or vapours of boronic acids, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Zukünftige Richtungen
The future directions for the use of “(2-Ethyl-4,6-dimethylphenyl)boronic acid” and other boronic acids could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of boronic acids in Suzuki–Miyaura coupling reactions continues to be a significant area of research .
Eigenschaften
IUPAC Name |
(2-ethyl-4,6-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVFVYOPFWZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4,6-dimethylphenyl)boronic acid | |
CAS RN |
1415578-24-3 |
Source


|
| Record name | (2-ethyl-4,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
amino]propyl})amine](/img/structure/B2916133.png)


![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)


![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)
![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)